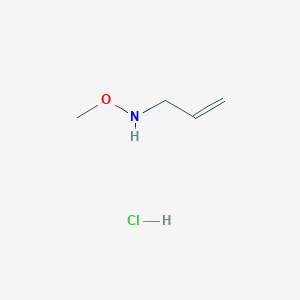

N-Methoxyprop-2-en-1-amine;hydrochloride

Description

Historical Trajectories and Evolution of Research on N-Methoxyprop-2-en-1-amine;hydrochloride within Organic Chemistry

The exploration of N-alkoxyamines, the broader class to which N-Methoxyprop-2-en-1-amine belongs, has its roots in the development of amine chemistry and the study of reactive nitrogen species. Early research into allylamines, dating back to the late 19th and early 20th centuries, primarily focused on their synthesis and basic reactivity. The introduction of an alkoxy group on the nitrogen atom represented a significant evolution, offering a means to modulate the nucleophilicity and reactivity of the amine.

While a precise, detailed historical timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature, its emergence can be situated within the broader expansion of synthetic methodologies in the mid to late 20th century. The development of more sophisticated techniques for the controlled functionalization of amines and alkenes undoubtedly paved the way for the preparation and investigation of such bifunctional compounds.

Initial interest in N-alkoxy allylamines was likely driven by their potential as precursors to various nitrogen-containing compounds. The ability to deprotect the N-methoxy group to reveal the primary amine, coupled with the reactivity of the allyl group, presented synthetic chemists with a versatile tool for molecular elaboration.

Significance of this compound within Modern Synthetic Methodologies

The contemporary significance of this compound lies in its utility as a versatile building block for the synthesis of diverse organic molecules. Its bifunctional nature allows for a range of chemical transformations, making it a valuable intermediate in multi-step synthetic sequences.

One of the key applications of this compound is in the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and agrochemicals. The amine functionality, once deprotected, can participate in various coupling reactions, while the alkene moiety can undergo a plethora of addition and cycloaddition reactions.

Detailed Research Findings:

Recent research has highlighted the potential of N-alkoxyamines in various synthetic contexts. For instance, iridium-catalyzed transfer hydrogenation of oximes has emerged as a method for the synthesis of N-alkoxy amines. rsc.org This highlights the ongoing efforts to develop efficient and selective methods for the preparation of this class of compounds.

Furthermore, the reactivity of the alkene component can be exploited in various ways. For example, alkenes can undergo hydrohalogenation by reacting with hydrogen halides like HCl to form alkyl halides. wikipedia.org They can also participate in reactions with amines to form substituted amines. wikipedia.org

The table below summarizes some of the key reactions and potential applications of this compound in organic synthesis.

| Reaction Type | Reagents and Conditions | Product Class | Potential Applications |

| Alkene Reactions | |||

| Hydrohalogenation | HX (e.g., HCl, HBr) | Haloalkane | Synthesis of functionalized intermediates |

| Halogenation | X2 (e.g., Cl2, Br2) | Dihaloalkane | Precursors for further transformations |

| Hydration | H2O, Acid Catalyst | Alcohol | Introduction of hydroxyl functionality |

| Amine Reactions (post-deprotection) | |||

| Acylation | Acyl chlorides, Anhydrides | Amides | Synthesis of bioactive molecules, polymers |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | Elaboration of molecular structure |

| Reductive Amination | Carbonyl compounds, Reducing agent | Substituted Amines | Formation of C-N bonds |

Overview of Current Research Paradigms and Scholarly Discourse Surrounding Alkene-Amine-Ether Hydrochlorides

Current research paradigms in this area often involve the use of transition metal catalysis to achieve selective functionalization of either the alkene or the amine moiety. For example, palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds, and the alkene portion of these molecules could potentially participate in such transformations.

Furthermore, the development of stereoselective reactions is a major focus. For compounds like N-Methoxyprop-2-en-1-amine, the creation of chiral centers through reactions at the double bond is a key area of investigation, with implications for the synthesis of enantiomerically pure pharmaceuticals.

The discourse also extends to the exploration of the biological activity of molecules derived from these synthons. The allylamine (B125299) structural motif is found in a number of antifungal agents, such as naftifine (B1207962) and terbinafine, which inhibit the enzyme squalene (B77637) epoxidase. nih.govnih.govnih.gov While N-Methoxyprop-2-en-1-amine itself is not an antifungal, its structural similarity suggests its potential as a scaffold for the development of new therapeutic agents.

Properties

IUPAC Name |

N-methoxyprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4-5-6-2;/h3,5H,1,4H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDRKIAZUPTBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93596-98-6 | |

| Record name | methoxy(prop-2-en-1-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Route Optimization for N Methoxyprop 2 En 1 Amine;hydrochloride

Diverse Synthetic Routes for N-Methoxyprop-2-en-1-amine;hydrochloride Production

The generation of this compound can be approached through several synthetic strategies, each with distinct advantages and mechanistic intricacies.

A common and logical approach to the synthesis of this compound is through a multi-step pathway. A plausible route involves the initial formation of the N-methoxyamine functionality followed by its conversion to the hydrochloride salt.

One potential pathway begins with the O-alkylation of a suitable hydroxylamine (B1172632) precursor. For instance, a protected hydroxylamine derivative, such as N-hydroxyphthalimide, can be reacted with an allyl halide (e.g., allyl bromide) under basic conditions. This is a standard method for forming the N-O-C bond. The phthalimide (B116566) protecting group can then be removed, typically by treatment with hydrazine, to yield the free N-allyloxylamine. Subsequent methylation of the nitrogen atom would be a challenging and less common step.

A more direct and likely pathway involves the reaction of prop-2-en-1-amine (allylamine) with a methoxylating agent. However, direct N-methoxylation of a primary amine is not a standard transformation. A more feasible multi-step approach would involve the initial synthesis of methoxyamine (CH₃ONH₂) which is commercially available as its hydrochloride salt. Methoxyamine can then be reacted with an allyl electrophile, such as allyl bromide or allyl chloride, to form N-methoxyprop-2-en-1-amine. The final step is the treatment with hydrochloric acid to precipitate the desired hydrochloride salt.

The mechanism for the N-alkylation of methoxyamine with an allyl halide proceeds via a standard Sₙ2 nucleophilic substitution. The nitrogen atom of methoxyamine acts as the nucleophile, attacking the electrophilic carbon of the allyl halide and displacing the halide leaving group.

A general representation of this multi-step synthesis is as follows:

Formation of Methoxyamine (if not commercially sourced): This can be achieved through various methods, including the O-methylation of hydroxylamine derivatives. For example, the reaction of hydroxylamine sulfonates with methanol (B129727) can yield methoxyamine.

N-Allylation: Methoxyamine is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base to neutralize the hydrogen halide formed.

CH₃ONH₂ + CH₂=CHCH₂Br → CH₃ONHCH₂CH=CH₂ + HBr

Formation of Hydrochloride Salt: The resulting N-methoxyprop-2-en-1-amine is treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

CH₃ONHCH₂CH=CH₂ + HCl → [CH₃ONH₂CH₂CH=CH₂]⁺Cl⁻

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. For the synthesis of this compound, a one-pot approach could involve the in situ formation of an intermediate that subsequently reacts to form the final product.

A plausible one-pot strategy could involve the reductive amination of acrolein with methoxyamine. In this scenario, methoxyamine would first condense with acrolein to form an oxime ether intermediate. This intermediate could then be selectively reduced in the same reaction vessel to yield N-methoxyprop-2-en-1-amine. The final step of adding hydrochloric acid could also be incorporated into the work-up procedure.

Illustrative One-Pot Reaction Sequence:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Methoxyamine, Acrolein | Mild acid catalyst | N-(prop-2-en-1-ylidene)methanamine |

| 2 | In situ intermediate | Selective reducing agent (e.g., NaBH₃CN) | N-Methoxyprop-2-en-1-amine |

| 3 | Reaction mixture | Hydrochloric acid | This compound |

The choice of reducing agent is critical to ensure the selective reduction of the C=N bond while preserving the C=C double bond of the allyl group. Sodium cyanoborohydride (NaBH₃CN) is often used for such selective reductions under mildly acidic conditions.

While N-Methoxyprop-2-en-1-amine is achiral, the principles of chemo-, regio-, and stereoselectivity are crucial when considering reactions involving its synthesis or its use in further transformations.

Chemoselectivity: In multi-step syntheses, it is important to choose reagents that react selectively with the desired functional group. For instance, during the N-allylation of methoxyamine, the reaction conditions should be controlled to favor mono-allylation and minimize the formation of di-allylated products.

Regioselectivity: In reactions involving unsymmetrical allyl precursors, the regioselectivity of the amination step is a key consideration. For the synthesis of N-Methoxyprop-2-en-1-amine from propene derivatives, ensuring the methoxyamine group attaches to the C1 position is paramount. For example, catalytic amination of allyl alcohol or its derivatives would need to favor the formation of the linear product over the branched isomer.

Stereoselectivity: While the target molecule is achiral, stereoselective methods would be highly relevant for the synthesis of substituted analogs. For instance, the synthesis of chiral N-methoxy allylic amines can be achieved using stereoselective catalytic methods, such as palladium-catalyzed asymmetric allylic amination.

Process Optimization in this compound Synthesis

Optimizing the synthetic process is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of the production of this compound.

The use of catalysts can significantly improve the efficiency of the synthesis. For the N-allylation of methoxyamine, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, thereby increasing the reaction rate and yield.

In a potential route involving the direct amination of allyl alcohol with methoxyamine, transition metal catalysts are often employed. Palladium and iridium complexes are well-known for their efficacy in catalyzing allylic amination reactions. The choice of ligand for the metal center is critical in controlling the regioselectivity and efficiency of the reaction.

Examples of Catalytic Systems in Analogous Allylic Aminations:

| Catalyst System | Ligand | Typical Substrates | Key Advantages |

| Pd₂(dba)₃ | dppf | Allylic acetates, carbonates | High yields, good functional group tolerance |

| [Ir(COD)Cl]₂ | Phosphoramidites | Allylic carbonates | High regioselectivity for branched products |

| Ru-based catalysts | Various phosphines | Allylic alcohols | Direct use of alcohols, atom economy |

For the synthesis of N-Methoxyprop-2-en-1-amine, a palladium-based catalyst with a ligand that favors the formation of the linear product would be desirable if starting from an allyl alcohol derivative.

The choice of solvent can have a profound impact on reaction rates, yields, and selectivity. For the Sₙ2 reaction between methoxyamine and an allyl halide, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction.

Table of Optimized Parameters for a Hypothetical N-Allylation of Methoxyamine:

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

| Temperature (°C) | 25 - 80 | 60 | Increased rate and yield up to 60°C, decomposition at higher temperatures |

| Methoxyamine:Allyl Bromide Ratio | 1:1 - 2:1 | 1.2:1 | Slight excess of methoxyamine minimizes di-allylation |

| Solvent | Toluene, MeCN, DMF | DMF | Higher yield and faster reaction rate in polar aprotic solvents |

| Base | K₂CO₃, Et₃N, DBU | K₂CO₃ | Effective and cost-efficient for neutralizing HBr |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. Key principles that can be applied include maximizing atom economy, utilizing catalysis, and minimizing waste. jk-sci.comjocpr.comacs.orgrsc.orgwikipedia.org

Atom Economy: This principle, central to green chemistry, emphasizes the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgwikipedia.org In a potential synthesis of N-Methoxyprop-2-en-1-amine from prop-2-en-1-amine and a methylating agent, the choice of the methylating agent significantly impacts the atom economy. For instance, using dimethyl carbonate as a methylating agent is considered a greener alternative to methyl halides, as it generates less toxic byproducts. nih.gov

Waste Minimization: A key goal of green chemistry is to prevent the formation of waste. This can be achieved through the selection of reactions with high atom economy and the use of recyclable catalysts. For instance, in the synthesis of primary amines, methods that allow for the recovery and reuse of reagents contribute to a greener process. chem-station.com

Below is a table summarizing the application of green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Atom Economy | Utilizing addition reactions and minimizing the use of protecting groups. Choosing reagents that incorporate maximally into the final product. | Reduced waste generation, lower material costs. |

| Catalysis | Employing catalytic N-alkylation methods instead of stoichiometric reagents. | Increased reaction efficiency, milder reaction conditions, catalyst recyclability. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials like allylamine (B125299). | Reduced reliance on fossil fuels, smaller carbon footprint. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or supercritical CO2. | Improved worker safety, reduced environmental pollution. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy consumption and associated costs. |

Derivatization Strategies and Analog Synthesis of this compound

The structural features of this compound, namely the amine moiety, the alkene functionality, and the methoxy (B1213986) group, offer multiple avenues for derivatization and the synthesis of a diverse range of analogs.

Chemical Transformations at the Amine Moiety

The secondary amine in N-Methoxyprop-2-en-1-amine is a versatile functional group that can undergo a variety of chemical transformations to generate a library of derivatives.

N-Alkylation and N-Arylation: The nitrogen atom can be further alkylated or arylated to produce tertiary amines. N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates. nih.govgoogle.com Catalytic methods, for instance, using a copper and magnesium silicate-based catalyst, can be employed for the N-alkylation of amines with alcohols in the presence of hydrogen. google.com

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This transformation can be used to introduce a wide array of functional groups and to modify the electronic and steric properties of the molecule.

Formation of Sulfonamides: Reaction with sulfonyl chlorides in the presence of a base will yield sulfonamides. This class of compounds is of significant interest in medicinal chemistry.

A summary of potential reactions at the amine moiety is presented in the table below.

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halide, base | Tertiary amine |

| N-Arylation | Aryl halide, catalyst (e.g., Pd-based) | Tertiary arylamine |

| N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

Reactions Involving the Alkene Functionality

The carbon-carbon double bond in the prop-2-en-1-yl group provides a reactive site for various addition and oxidation reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a palladium, platinum, or nickel catalyst. This would yield N-methoxypropan-1-amine hydrochloride.

Halogenation and Hydrohalogenation: The alkene can react with halogens (e.g., Br2, Cl2) to form dihalo derivatives or with hydrogen halides (e.g., HBr, HCl) to produce halohydrins or haloalkanes, following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions.

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents like dimethyldioxirane (B1199080) (DMDO). researchgate.net The resulting epoxide is a versatile intermediate for further functionalization. The reaction of amines with epoxides is a known pathway to amino alcohols. researchgate.net

Hydroboration-Oxidation: This two-step reaction sequence can be used to achieve the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol.

The table below outlines some key reactions of the alkene functionality.

| Reaction Type | Reagents and Conditions | Product Class |

| Hydrogenation | H2, Pd/C or PtO2 | Saturated amine |

| Halogenation | Br2 or Cl2 | Dihaloalkane |

| Hydrohalogenation | HBr or HCl | Haloalkane |

| Epoxidation | m-CPBA or DMDO | Epoxide |

| Dihydroxylation | OsO4, NMO or cold, dilute KMnO4 | Diol |

Modifications and Substitutions of the Methoxy Group

The N-methoxy group is a key feature of the molecule, and its modification or removal can lead to the synthesis of important analogs.

Cleavage of the N-O Bond: The nitrogen-oxygen bond in N-methoxyamines can be cleaved under certain conditions. For instance, UV-induced cleavage of the N-O bond in N-methoxy-substituted nucleosides has been reported. nih.gov Transition-metal-catalyzed and radical-mediated cyclizations involving N-O bond cleavage in oximes and hydroxylamines are also known methods for synthesizing N-heterocycles. mdpi.comnih.gov These strategies could potentially be adapted to generate new cyclic structures from N-Methoxyprop-2-en-1-amine.

O-Demethylation: The methyl group of the methoxy moiety can be removed to yield the corresponding N-hydroxy amine derivative. This transformation can be achieved using various reagents, including strong Lewis acids like boron tribromide (BBr3) or aluminum trichloride (B1173362) (AlCl3), or strong Brønsted acids like 47% hydrobromic acid (HBr). chem-station.comchim.it Alkyl thiols under basic conditions also provide a milder alternative for O-demethylation. chem-station.com Electrolytic O-demethylation has also been reported for methoxycatecholamines. nih.gov

The following table summarizes potential modifications of the methoxy group.

| Reaction Type | Reagents and Conditions | Product Class |

| N-O Bond Cleavage | UV irradiation, transition metal catalysis | Primary amine, N-heterocycles |

| O-Demethylation | BBr3, AlCl3, HBr, or alkyl thiols | N-hydroxy amine |

Chemical Reactivity, Mechanistic Studies, and Reaction Kinetics of N Methoxyprop 2 En 1 Amine;hydrochloride

Nucleophilic and Electrophilic Reactivity of N-Methoxyprop-2-en-1-amine;hydrochloride

The molecule possesses both nucleophilic and electrophilic potential, centered at different atoms. The π-electrons of the double bond and the lone pair of electrons on the nitrogen atom are primary sites of nucleophilicity.

The carbon-carbon double bond in the allyl group is electron-rich, making it susceptible to electrophilic addition reactions. libretexts.orgbyjus.com The "signature" reaction of alkenes involves an initial attack by the π-electrons on an electrophile. libretexts.org This process typically proceeds through a two-step mechanism.

First, the alkene's π-bond acts as a nucleophile, attacking an electrophile (E⁺). This leads to the formation of a carbocation intermediate and a new sigma bond between the electrophile and one of the carbons of the original double bond. libretexts.orgunacademy.com For an unsymmetrical alkene like N-Methoxyprop-2-en-1-amine, this addition is regioselective. According to Markovnikov's rule, the electrophile (often a proton, H⁺) will bond to the carbon atom that has the greater number of hydrogen atoms. byjus.com In this case, the attack would occur at the terminal CH₂ carbon, leading to the formation of a more stable secondary carbocation on the internal carbon.

In the second step, a nucleophile (Nu⁻) attacks the positively charged carbocation, forming the final addition product. libretexts.org A common example is the addition of hydrogen halides (HX). The H⁺ acts as the electrophile in the first step, and the halide ion (X⁻) acts as the nucleophile in the second. chemistrysteps.com

Mechanism of Electrophilic Addition of H-X to this compound:

Electrophilic Attack: The π-electrons of the C=C bond attack the H⁺ from HX, forming a secondary carbocation intermediate and a halide ion (X⁻).

Nucleophilic Attack: The halide ion attacks the carbocation, forming the final product.

This regioselectivity is governed by the relative stability of the possible carbocation intermediates; secondary carbocations are significantly more stable than primary ones. byjus.com

At the Amine Nitrogen: The nitrogen atom of the N-methoxyamine group possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with a variety of electrophiles. For instance, amines can undergo alkylation when treated with alkyl halides, although this can lead to a mixture of mono- and poly-alkylated products. The N-methoxy group influences the nucleophilicity of the nitrogen compared to a simple secondary amine. Furthermore, N-alkoxyamines can undergo oxidative cleavage reactions. rsc.org

At the Alpha-Carbon: The carbon atom adjacent to the nitrogen (the α-carbon) is part of an allylic system. Allylic systems are known to undergo nucleophilic substitution reactions, which can proceed through several mechanisms, including Sₙ1, Sₙ2, and Sₙ2' pathways. quimicaorganica.org In an Sₙ2' reaction, the nucleophile attacks the γ-carbon (the terminal carbon of the double bond), which is followed by a rearrangement of the double bond and loss of the leaving group from the α-carbon. libretexts.org The specific pathway depends on the substrate, nucleophile, leaving group, and reaction conditions. quimicaorganica.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org The allyl group of N-Methoxyprop-2-en-1-amine, containing a two-π-electron system, can participate as one of the components in these reactions.

One of the most common types is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene (the 4π component) reacts with a dienophile (the 2π component) to form a six-membered ring. libretexts.org In this context, the allyl group of N-Methoxyprop-2-en-1-amine could function as the dienophile.

Another important class is the 1,3-dipolar cycloaddition, a [3+2] reaction that forms five-membered heterocyclic rings. libretexts.org This reaction involves a 1,3-dipole reacting with a dipolarophile. Again, the allyl double bond can serve as the dipolarophile. For example, nitrones can react with alkenes to form isoxazolidine rings. While specific studies on N-Methoxyprop-2-en-1-amine are not prevalent, a cycloaddition involving a (σ-3-methoxyallyl)iron complex has been reported, indicating the capability of the methoxyallyl moiety to participate in such transformations to create cyclopentanoid derivatives. rsc.org

Polymerization and Oligomerization Mechanisms of this compound

Allylamine (B125299) and its derivatives are known to undergo polymerization, typically through a free-radical mechanism. researchgate.net However, the polymerization of allylic monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position. This forms a resonance-stabilized allylic radical that is less reactive and less likely to propagate the polymer chain, often resulting in low molecular weight polymers or oligomers. google.com

Polymerization of allylamine is often carried out on its inorganic acid salt form (e.g., hydrochloride) in aqueous media, using radical initiators like azo compounds (e.g., 2,2′-azobis(2-methylpropanediamine)dihydrochloride). researchgate.netgoogle.com The protonation of the amine group in acidic media facilitates the polymerization process. researchgate.net It is expected that this compound would polymerize via a similar radical mechanism. The process would be initiated by the thermal decomposition of an initiator to form radicals, which then add across the C=C double bond of the monomer. This is followed by propagation, chain transfer, and termination steps. Electrochemical methods have also been employed for the polymerization of allylamine. researchgate.net

Detailed Reaction Kinetics and Thermodynamics of this compound Transformations

Detailed experimental kinetic and thermodynamic data, such as rate constants and activation parameters, for reactions involving this compound are not extensively documented in publicly accessible literature. However, the kinetics of the core reactions of its functional groups can be understood from studies on analogous compounds.

For the electrophilic addition of hydrogen halides to alkenes, the first step—the formation of the carbocation—is the rate-determining step. libretexts.org The reaction rate is dependent on the stability of this carbocation intermediate; alkenes that form more stable carbocations react faster.

For reactions involving amines, kinetics can vary widely. For example, kinetic studies of the reactions of simple aliphatic amines (ethylamine, diethylamine, triethylamine) with ozone have been conducted, showing species-specific second-order rate constants ranging from 9.3 × 10⁴ to 2.2 × 10⁶ M⁻¹s⁻¹. nih.gov While not directly comparable, these values illustrate the high reactivity of the amine functional group towards certain electrophiles.

The table below presents representative kinetic data for reactions of compounds analogous to the functional groups found in this compound to provide a contextual understanding of its potential reactivity.

| Reaction Type | Model Compound | Reactant | Second-Order Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|---|

| Amine Oxidation | Ethylamine (neutral) | Ozone (O₃) | 2.1 × 10⁵ M⁻¹s⁻¹ | Aqueous solution | nih.gov |

| Amine Oxidation | Diethylamine (neutral) | Ozone (O₃) | 2.2 × 10⁶ M⁻¹s⁻¹ | Aqueous solution | nih.gov |

| Enzymatic Reaction | Allylamine | Methylamine dehydrogenase | 322 s⁻¹ (TTQ reduction) | - | nih.gov |

Disclaimer: The data presented in this table are for analogous compounds and are intended to provide a general context for the potential reactivity of this compound. Specific kinetic parameters for the target compound may vary.

Transition State Analysis and Energy Profile Mapping

Theoretical studies on related compounds, for instance the reaction of hydroxylamine (B1172632) with phenyl acetate, have utilized DFT calculations to identify transition state structures and determine their corresponding activation energies. researchgate.netresearchgate.net Such analyses for this compound would likely focus on reactions at the allylic double bond (e.g., electrophilic addition, cycloaddition) or reactions involving the N-methoxyamino group (e.g., nucleophilic attack, rearrangement).

An energy profile map for a hypothetical reaction, such as the isomerization or addition to the double bond, would illustrate the energy changes along the reaction coordinate. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state represents the activation energy barrier, a critical factor in determining the reaction rate.

Table 1: Hypothetical Energy Profile Data for a Reaction of this compound The following data is illustrative and based on typical values for similar organic reactions, as specific experimental data for the target compound is not available.

| Reaction Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (this compound + Reagent) | 0.0 | Initial state of the system |

| Transition State 1 (TS1) | +25.5 | Energy barrier for the formation of an intermediate |

| Intermediate | +5.2 | A metastable species formed during the reaction |

| Transition State 2 (TS2) | +18.9 | Energy barrier for the conversion of the intermediate to the product |

| Products | -10.3 | Final state of the system |

Advanced Mechanistic Investigations (e.g., Isotopic Labeling, Intermediate Trapping, Hammett/Taft Analysis)

To gain deeper insights into the reaction mechanisms of this compound, several advanced experimental techniques can be utilized. These methods help to trace the pathways of atoms, identify transient species, and understand the electronic effects of substituents on reaction rates.

Isotopic Labeling: This powerful technique involves replacing one or more atoms in the this compound molecule with their stable or radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.orgresearchgate.net By tracking the position of the isotopic label in the products, the mechanism of bond formation and cleavage can be determined. For example, deuterium labeling of the allyl group could elucidate the stereochemistry of addition reactions. The use of isotopic labeling is a versatile tool across many areas of science for understanding complex reaction mechanisms. researchgate.net

Intermediate Trapping: Many chemical reactions proceed through highly reactive, short-lived intermediates that are not observable in the final product mixture. Intermediate trapping experiments are designed to capture these transient species. This is achieved by introducing a "trapping agent" into the reaction mixture that rapidly reacts with the intermediate to form a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the proposed intermediate.

Hammett/Taft Analysis: While Hammett and Taft analyses are typically applied to aromatic and aliphatic systems, respectively, to study the effect of substituents on reaction rates, the principles can be extended to understand the electronic effects in reactions involving derivatives of this compound. By synthesizing a series of derivatives with different substituents on the molecule (if synthetically feasible) and measuring their reaction rates, a linear free-energy relationship can be established. The slope of the resulting plot (the reaction constant, ρ) provides information about the charge development in the transition state of the rate-determining step.

Table 2: Illustrative Data for Advanced Mechanistic Studies The following data is hypothetical and serves to illustrate the expected outcomes of such studies, as specific experimental data for this compound is not publicly available.

| Mechanistic Probe | Hypothetical Experiment | Potential Finding and Interpretation |

|---|---|---|

| Isotopic Labeling (²H) | Reaction of a deuterated analog with an electrophile. | Kinetic Isotope Effect (kH/kD) > 1, suggesting C-H bond breaking in the rate-determining step. |

| Intermediate Trapping | Addition of a radical scavenger (e.g., TEMPO) to a reaction suspected to have radical intermediates. | Formation of a TEMPO-adduct, confirming a radical mechanism. |

| Hammett-like Analysis | Correlation of the rates of reaction for a series of substituted analogs with the appropriate substituent constants (e.g., σ). | A positive ρ value would indicate the buildup of negative charge in the transition state at the reaction center. |

Computational and Theoretical Chemistry of N Methoxyprop 2 En 1 Amine;hydrochloride

Quantum Chemical Calculations

No specific studies detailing quantum chemical calculations for N-Methoxyprop-2-en-1-amine;hydrochloride were identified. Such calculations are fundamental to understanding a molecule's intrinsic properties.

Information regarding the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. This data is crucial for predicting the compound's reactivity and its role in chemical reactions.

There is no published research on the reactivity descriptors of this compound. These descriptors, derived from quantum chemical calculations, help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

A detailed conformational analysis and the corresponding potential energy surfaces for this compound have not been reported. This information is vital for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations

No molecular dynamics simulation studies for this compound were found in the public domain. These simulations are essential for understanding the dynamic behavior of the molecule, particularly in a biological or solution-phase environment.

Without molecular dynamics simulations, the influence of different solvents on the reactivity and conformational preferences of this compound remains uncharacterized.

The nature and strength of intermolecular interactions, as well as the potential for aggregation of this compound in solution, have not been investigated through molecular dynamics simulations.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for predicting the likely reaction pathways and characterizing the high-energy transition states for molecules like this compound. While specific experimental and computational studies on this particular compound are not extensively available in public literature, predictions can be made based on theoretical studies of analogous structures, such as allylamines and alkoxyamines. nih.govrsc.org

Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms. nih.govresearchgate.net For this compound, several reaction pathways can be computationally explored. These include reactions involving the allylic double bond, the C-N bond, and the N-O bond.

One potential reaction pathway is the activation of the C-N bond. Theoretical studies on the gas-phase reactions of allylamine (B125299) have shown that C-N activation can be a key step, leading to the elimination of the amine group. nih.govacs.org In the case of N-Methoxyprop-2-en-1-amine, this could be followed by a β-H shift. acs.org Another important consideration is the cleavage of the N-O bond, a known reaction pathway for alkoxyamines, which can proceed via homolysis to generate a nitroxide and a carbon-centered radical. rsc.orgchimia.ch The presence of the allyl group might influence the energetics of this process.

Furthermore, the allylic double bond is susceptible to electrophilic addition. Computational models can predict the transition states for the addition of various electrophiles across the double bond. The regioselectivity of such additions can also be elucidated by calculating the energies of the possible transition states.

The hydrochloride form of the amine suggests that in solution, the amine nitrogen is protonated. This protonation will significantly influence the reactivity, generally deactivating the nitrogen as a nucleophile and potentially influencing the electronic properties of the rest of the molecule. Computational studies would need to take the protonation state and the presence of the chloride counter-ion into account, possibly through explicit solvent models. gla.ac.uk

A hypothetical set of calculated activation energies for potential reaction pathways of N-Methoxyprop-2-en-1-amine, based on DFT calculations, is presented in the table below. These values are illustrative and would require specific computational studies to be confirmed.

| Reaction Pathway | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| N-O Bond Homolysis | Cleavage of the N-O bond to form radical species | 30-40 |

| C-N Bond Cleavage | Heterolytic cleavage of the C-N bond | 45-55 |

| Electrophilic Addition to C=C | Addition of a generic electrophile (e.g., H+) | 15-25 |

| Isomerization | nih.govrsc.org-Sigmatropic rearrangement | 35-45 |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would depend on the specific computational method, basis set, and reaction conditions modeled.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Adducts and Derivatives

High-resolution spectroscopy is indispensable for the precise structural elucidation of N-Methoxyprop-2-en-1-amine;hydrochloride. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the molecular formula, which are critical for confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. omicsonline.org While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are essential for resolving complex structural questions. numberanalytics.comnumberanalytics.com

For this compound, ¹H NMR would be expected to show distinct signals for the methoxy (B1213986) protons, the protons on the propene backbone, and the amine protons. The hydrochloride salt formation would influence the chemical shift of protons near the amine group. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule.

To establish unambiguous assignments and connectivity, a series of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the target molecule, COSY would show correlations between the vinyl protons and the methylene (B1212753) protons of the prop-2-en-1-amine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). numberanalytics.com It is instrumental in assigning which protons are attached to which carbons, for instance, linking the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. numberanalytics.com It is vital for piecing together the molecular skeleton, for example, by showing a correlation from the methoxy protons to the carbon atom of the C-O bond, and from the amine-adjacent methylene protons to the vinyl carbons.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -O-CH₃ (Methoxy) | ~3.4 | ~58 | → C (propene C1) |

| -NH₂- (Amine) | ~8.5 (broad) | N/A | → C (propene C1) |

| CH₂-NH₂ (Methylene) | ~3.8 | ~45 | → C (propene C2), C (propene C3) |

| =CH- (Vinyl) | ~6.0 | ~130 | → C (propene C1), C (propene C3) |

| =CH₂ (Vinyl) | ~5.4 | ~120 | → C (propene C1), C (propene C2) |

Note: The chemical shifts are hypothetical and can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) becomes particularly relevant when investigating the crystalline nature of this compound. As a hydrochloride salt, the compound may exist in different polymorphic forms, which can have different physical properties. Solid-state NMR, particularly ³⁵Cl ssNMR, is a powerful, non-destructive technique for distinguishing between polymorphs. rsc.orgacs.org The ³⁵Cl nucleus is highly sensitive to its local electronic environment, meaning that subtle changes in crystal packing and hydrogen bonding interactions involving the chloride ion will result in distinct signals in the ³⁵Cl ssNMR spectrum. rsc.orgnih.gov This allows for the identification and characterization of different polymorphic forms that may be indistinguishable by other methods. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the molecular formula. For this compound (C₄H₁₀ClNO), HRMS would confirm the elemental composition by matching the measured mass to the calculated exact mass with a high degree of precision.

Isotopic Pattern Analysis: The presence of chlorine, with its two abundant isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), creates a characteristic isotopic pattern in the mass spectrum. numberanalytics.com The molecular ion region would exhibit two peaks, the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1. numberanalytics.com This signature pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule. numberanalytics.comlongdom.org Similarly, the natural abundance of ¹³C (1.1%) contributes to an M+1 peak, which aids in confirming the number of carbon atoms. chromatographyonline.com

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation of the protonated molecule ([M+H]⁺). By inducing fragmentation and analyzing the resulting daughter ions, the structural connectivity can be inferred. For the organic cation of N-Methoxyprop-2-en-1-amine, common fragmentation pathways would likely involve:

Loss of the methoxy group as a neutral radical (•OCH₃) or methanol (B129727) (CH₃OH).

Cleavage of the C-N bond.

Rearrangement reactions characteristic of unsaturated systems.

Understanding these fragmentation pathways is crucial for the structural confirmation of the parent compound and for identifying related impurities or derivatives. hnxb.org.cnscispace.com

| Ion | Calculated Exact Mass (m/z) | Description |

| [C₄H₁₀NO]⁺ | 88.0757 | Protonated organic molecule (loss of HCl) |

| [C₄H₁₀³⁵ClNO+H]⁺ | 124.0524 | Protonated parent molecule (M+H)⁺ with ³⁵Cl isotope |

| [C₄H₁₀³⁷ClNO+H]⁺ | 126.0494 | Protonated parent molecule (M+H)⁺ with ³⁷Cl isotope (M+2 peak) |

| [C₃H₆N]⁺ | 56.0500 | A potential fragment resulting from loss of CH₃OH from the parent cation |

| [C₄H₇O]⁺ | 71.0491 | A potential fragment resulting from loss of NH₃ from the parent cation |

Note: The fragmentation pathways are predictive and would require experimental verification.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgexcillum.com If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Conformation: Determining the precise shape of the molecule in the solid state.

Crystal Packing: Revealing how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the ammonium (B1175870) group and the chloride ion. worktribe.com

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

This technique is considered the "gold standard" for structural determination and provides the ultimate proof of structure. nih.govjst.go.jp

Vibrational Spectroscopy (Infrared and Raman) for Mechanistic Insights and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com These two techniques are often complementary. thermofisher.com

For this compound, key expected vibrational bands include:

N-H Stretching: The protonated amine (-NH₃⁺) group in the hydrochloride salt would exhibit broad and strong absorption bands in the IR spectrum, typically in the 2400-3200 cm⁻¹ region.

C-H Stretching: Alkenyl C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) appear just below 3000 cm⁻¹. libretexts.org

C=C Stretching: A characteristic peak for the alkene double bond would be expected around 1640-1680 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum. sapub.org

N-H Bending: The scissoring vibration of the NH₃⁺ group appears in the 1500-1650 cm⁻¹ region. libretexts.org

C-O Stretching: A strong absorption corresponding to the C-O ether linkage would be observed in the 1050-1150 cm⁻¹ region.

C-N Stretching: This vibration for aliphatic amines is typically found in the 1000-1250 cm⁻¹ range. libretexts.org

Analysis of these bands confirms the presence of the key functional groups and can provide insights into hydrogen bonding within the crystal lattice. researchgate.net

Chromatographic Methodologies for Purity Assessment and Stereoisomer/Regioisomer Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment. tricliniclabs.comhelsinki.fi

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reversed-phase HPLC method, likely using a C18 column with a buffered mobile phase (e.g., acetonitrile (B52724)/water with an acidic modifier like trifluoroacetic acid or formic acid), would be developed to assess the purity of this compound. nih.gov The presence of the amine hydrochloride may require careful pH control of the mobile phase to ensure good peak shape. chromforum.org

If the synthesis could potentially produce regioisomers (e.g., N-Methoxyprop-1-en-1-amine) or stereoisomers, specialized chromatographic methods would be required for their separation. Chiral HPLC, using a chiral stationary phase (CSP), would be necessary to separate enantiomers if a chiral center is present. nih.govmdpi.comyakhak.org Polysaccharide-based CSPs are often effective for the separation of chiral amines. phenomenex.com

Electrochemical Characterization and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. These techniques probe the oxidation and reduction potentials of the molecule, providing insights into its electronic structure and reactivity.

The electrochemical oxidation of aliphatic amines has been studied, and it generally proceeds via the formation of a radical cation. mdpi.comnih.gov The presence of the double bond and the methoxy group in the target molecule would influence its oxidation potential compared to a simple saturated amine. CV could be used to determine the potential at which the amine is oxidized, which can be relevant to its stability and potential degradation pathways. nih.gov The results can also offer a basis for developing electrosynthetic methods involving the compound.

Applications in Organic Synthesis and Materials Science Strictly Non Biological/non Clinical

N-Methoxyprop-2-en-1-amine hydrochloride as a Precursor in Complex Organic Molecule Synthesis

The unique structural features of N-Methoxyprop-2-en-1-amine hydrochloride make it an important intermediate in the synthesis of various organic compounds. It facilitates the formation of crucial carbon-nitrogen bonds, which are fundamental in the creation of a wide array of chemical structures. mdpi.com

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many functional molecules. The hydroxylamine (B1172632) functionality is particularly useful for constructing isoxazole (B147169) rings, a class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.

The reaction of O-Allylhydroxylamine hydrochloride with 1,3-dicarbonyl compounds is a common method for forming isoxazoles. youtube.com In this process, the nucleophilic nitrogen of the hydroxylamine attacks one of the carbonyl groups, and subsequent cyclization and dehydration lead to the aromatic isoxazole ring. youtube.com This method provides a straightforward route to a variety of substituted isoxazoles, which are valuable scaffolds in chemical research.

Furthermore, the allyl group can participate in intramolecular cycloaddition reactions. For instance, the in-situ generation of a nitrile oxide from an aldoxime containing an allyl group can lead to a [3+2] cycloaddition, forming complex fused heterocyclic systems. mdpi.com This highlights the compound's ability to generate molecular complexity in a single step.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized Using O-Allylhydroxylamine Precursors

| Heterocycle Class | Synthetic Method | Key Reactants | Significance |

| Isoxazoles | Condensation/Cyclization | 1,3-Dicarbonyl compounds | Core structures in various functional materials. |

| Fused Isoxazoles | Intramolecular [3+2] Cycloaddition | Aldoximes with pendant alkynes | Rapid construction of complex polycyclic systems. mdpi.com |

| Pyrrolidines | Double-Michael Reactions | Electron-deficient acetylenes | Access to functionalized five-membered rings. |

Beyond heterocycle synthesis, N-Methoxyprop-2-en-1-amine hydrochloride is employed in the creation of specialized linkers and building blocks for more complex molecular assemblies. The dual functionality of the molecule allows for sequential or orthogonal reactions, making it a versatile component in multi-step syntheses.

The oxyamine group can readily react with aldehydes and ketones to form stable oxime ethers. This ligation chemistry is highly efficient and specific, making it suitable for creating well-defined molecular constructs. The resulting oxime linkage is robust, providing a stable connection between different molecular fragments.

The allyl group, on the other hand, can undergo a variety of transformations, including thiol-ene reactions, epoxidation, and dihydroxylation, allowing for further functionalization. mdpi.com This versatility enables the incorporation of this building block into larger molecules and the subsequent attachment of other functionalities.

Role in Polymer Chemistry and Advanced Materials Development

While less documented than its applications in small molecule synthesis, the unique reactivity of N-Methoxyprop-2-en-1-amine hydrochloride presents opportunities in polymer chemistry and the development of advanced materials.

The presence of the allyl group suggests its potential as a monomer in radical polymerization reactions. However, the polymerization of allylic monomers can sometimes be challenging. The protonation of the amine group in O-Allylhydroxylamine hydrochloride can influence its reactivity in polymerization processes. youtube.com Research into the free radical polymerization of allylamine (B125299) in acidic media indicates that the salt form of the monomer can be polymerized to yield functional polymers. nih.gov This suggests that N-Methoxyprop-2-en-1-amine hydrochloride could be a candidate for producing polymers with pendant methoxyamine groups. These functional groups could then be used for post-polymerization modification, for example, by reacting them with aldehydes or ketones to attach other molecules to the polymer backbone.

The ability of the amine and allyl functionalities to undergo various chemical reactions makes this compound a potential precursor for creating functional coatings, films, and resins. For instance, polymers derived from allylamines, such as poly(allylamine hydrochloride) (PAH), are used in layer-by-layer assembly techniques to create multilayer films with controlled properties. researchgate.netmdpi.com These films can be used for surface modification to enhance properties like hydrophobicity and biocompatibility. researchgate.netmdpi.com While direct use of N-Methoxyprop-2-en-1-amine hydrochloride in this context is not extensively reported, its structural similarity to allylamine suggests its potential for similar applications, with the added functionality of the methoxyamine group.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of N-Methoxyprop-2-en-1-amine hydrochloride | Key Functional Groups | Desired Material Property |

| Functional Polymers | Monomer in radical polymerization | Allyl group, Methoxyamine group | Pendant reactive groups for further modification. |

| Functional Coatings | Precursor for surface modification | Amine/Allyl functionality | Controlled surface properties (e.g., hydrophilicity, reactivity). researchgate.netmdpi.com |

| Cross-linked Resins | Cross-linking agent | Bifunctional nature | Enhanced mechanical and thermal stability. |

The ability of the amine group to participate in hydrogen bonding and other non-covalent interactions suggests a potential role for N-Methoxyprop-2-en-1-amine hydrochloride in the construction of supramolecular assemblies. Self-assembly processes driven by these interactions could lead to the formation of ordered structures with specific functions. For example, linear alkylamines have been shown to self-assemble into bilayers around nanocrystals, influencing their shape and properties. nih.gov While specific research on the self-assembly of N-Methoxyprop-2-en-1-amine hydrochloride is limited, its molecular structure provides the necessary components for participating in such organized systems.

Catalytic Applications and Ligand Development

There is no specific information available in the search results to indicate that N-Methoxyprop-2-en-1-amine;hydrochloride has been researched or utilized as an organocatalyst or as a direct precursor for the synthesis of organocatalysts.

The search did not uncover any specific studies where this compound is used as a ligand in transition metal catalysis. While allylamine derivatives can be employed as ligands, there is no direct evidence from the search results of this specific compound being used for such purposes.

Applications in Agrochemical Research as an Intermediate

While it is plausible that this compound could be a building block in the synthesis of complex agrochemical molecules, no specific examples, reaction pathways, or detailed research findings were identified in the search results to substantiate its role as a key intermediate in agrochemical research.

Environmental Transformation and Degradation Pathways Mechanistic, Non Toxicological Focus

Photolytic Degradation Mechanisms of N-Methoxyprop-2-en-1-amine;hydrochloride

To understand the photolytic degradation, studies would need to be conducted to determine the compound's absorption spectrum in the ultraviolet and visible range. Subsequent experiments would involve exposing aqueous solutions of the compound to simulated or natural sunlight to identify the rates of degradation and the resulting photoproducts. Mechanistic studies would aim to elucidate the primary photochemical reactions, such as direct photolysis or indirect photo-oxidation via reaction with hydroxyl radicals or other photochemically generated reactive species.

Biodegradation Pathways and Microbial Metabolism (focus on chemical transformations, not ecological impact)

Assessing biodegradation would require standardized laboratory tests using microbial consortia from relevant environmental matrices like soil, sediment, or activated sludge. Such studies would determine the extent and rate of mineralization (conversion to CO2) or primary biodegradation (structural transformation). Identifying the metabolic pathways would involve isolating and characterizing intermediate metabolites to understand the enzymatic reactions involved in the breakdown of the N-methoxy and prop-2-en-1-amine moieties.

Hydrolytic Stability and Transformation Product Identification

The hydrolytic stability of this compound would need to be evaluated across a range of environmentally relevant pH values (e.g., pH 4, 7, and 9) according to standardized guidelines. These studies would determine the rate of hydrolysis and identify the structures of any resulting transformation products. The stability of the N-methoxy bond and the allylic group to hydrolysis would be of particular interest.

Fate in Abiotic Environmental Compartments (e.g., Soil Sorption, Volatilization Mechanisms)

The mobility and distribution of the compound in the environment are governed by its sorption to soil and sediment and its tendency to volatilize. Soil sorption studies, typically using batch equilibrium methods with a variety of soil types, would be needed to determine soil-water distribution coefficients (Kd) and soil organic carbon-water (B12546825) partitioning coefficients (Koc). These values are crucial for predicting leaching potential. Volatilization from water and soil surfaces would be influenced by the compound's vapor pressure and Henry's Law constant. As a hydrochloride salt, its volatilization would be expected to be low, but the potential for the free amine to volatilize would need to be assessed, particularly as a function of environmental pH and temperature.

Without dedicated research in these areas, a scientifically robust article on the environmental fate of this compound cannot be produced.

Emerging Trends and Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies for N-Methoxyprop-2-en-1-amine;hydrochloride

The development of efficient and environmentally benign synthetic routes to this compound is a primary area of future research. Current synthetic approaches for similar compounds often rely on traditional methods that may involve harsh reagents or generate significant waste. Future methodologies are expected to focus on principles of green chemistry, aiming for higher atom economy, reduced energy consumption, and the use of renewable feedstocks.

Key research thrusts will likely include:

Catalytic Approaches: Exploration of novel catalysts, including transition metal complexes and organocatalysts, to facilitate the amination of allyl precursors with methoxyamine. This could lead to milder reaction conditions and improved selectivity.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and process control for the synthesis of this and related amine hydrochlorides.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could provide a highly selective and sustainable alternative to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Amination | Milder reaction conditions, higher selectivity, reduced waste. | Development of novel transition metal and organocatalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions. | Enzyme discovery and engineering for specific amination reactions. |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The unique structural features of this compound, namely the presence of a reactive allyl group and a nucleophilic N-methoxyamino group, suggest a rich and largely unexplored reactivity profile. Future research is anticipated to move beyond predictable transformations and delve into unconventional reactivity patterns.

Areas of interest include:

Asymmetric Transformations: The development of stereoselective reactions involving the allyl moiety, leading to the synthesis of chiral molecules with potential applications in pharmaceuticals and agrochemicals.

Radical-Mediated Reactions: Investigating the participation of the N-methoxyprop-2-en-1-amine scaffold in radical cascade reactions to construct complex molecular architectures.

Multi-component Reactions: Designing novel multi-component reactions where this compound acts as a key building block, enabling the rapid assembly of diverse chemical libraries.

Integration into Novel Functional Materials Systems and Nanotechnology

The incorporation of this compound into advanced materials and nanostructures represents a promising frontier. The functional groups present in the molecule can be leveraged to impart specific properties to polymers, surfaces, and nanoparticles.

Future research directions may involve:

Polymer Chemistry: Utilizing the amine as a monomer or functionalizing agent in the synthesis of novel polymers with tailored properties, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Surface Modification: Grafting the molecule onto surfaces to modify their chemical and physical properties, which could be relevant for applications in biocompatible coatings, sensors, and chromatography.

Nanoparticle Functionalization: Attaching the compound to the surface of nanoparticles to enhance their stability, dispersibility, and functionality for applications in catalysis, drug delivery, and imaging.

Challenges in Scalable Synthesis, Purification, and Process Intensification

While laboratory-scale synthesis of related compounds is established, the transition to large-scale industrial production of this compound presents several challenges. Overcoming these hurdles will be crucial for its potential commercial applications.

Key challenges include:

Process Optimization: Developing robust and cost-effective processes that ensure high purity and yield on a large scale. This involves optimizing reaction parameters, solvent selection, and work-up procedures.

Purification Techniques: Devising efficient and scalable purification methods to remove impurities and byproducts. This may require moving beyond traditional column chromatography to more industrially viable techniques like crystallization or distillation.

Safety Considerations: A thorough evaluation of the thermal stability and potential hazards associated with the large-scale synthesis and handling of this compound will be necessary.

| Challenge | Potential Solutions |

| Scalable Synthesis | Process intensification using flow chemistry, optimization of reaction conditions. |

| Purification | Development of crystallization-based purification methods, membrane separation. |

| Process Safety | Thorough thermal hazard analysis, implementation of robust safety protocols. |

Potential for New Green Chemical Applications and Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical research and development. This compound has the potential to contribute to more sustainable chemical processes.

Future research could focus on:

Renewable Feedstocks: Investigating synthetic routes that utilize starting materials derived from renewable resources.

Amine-Free Solvent Systems: Exploring the use of this and similar amines in novel solvent systems, such as switchable hydrophilicity solvents, which can reduce the reliance on volatile organic compounds. rsc.org

Catalytic Cycles: Designing catalytic cycles where the amine or its derivatives play a crucial role, minimizing stoichiometric waste.

The exploration of these emerging trends and the concerted effort to address the associated challenges will be pivotal in unlocking the full scientific and technological potential of this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.